2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 887259-46-3
Cat. No.: VC11516151
Molecular Formula: C26H29BO4
Molecular Weight: 416.3 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887259-46-3 |
|---|---|
| Molecular Formula | C26H29BO4 |
| Molecular Weight | 416.3 g/mol |
| IUPAC Name | 2-[3,4-bis(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C26H29BO4/c1-25(2)26(3,4)31-27(30-25)22-15-16-23(28-18-20-11-7-5-8-12-20)24(17-22)29-19-21-13-9-6-10-14-21/h5-17H,18-19H2,1-4H3 |
| Standard InChI Key | VDPVUECXBWQMSL-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₃₂H₃₃BO₄, with a molecular weight of 508.41 g/mol. The central phenyl ring is substituted with two benzyloxy (–OCH₂C₆H₅) groups at the 3- and 4-positions, while the 1,3,2-dioxaborolane ring (a five-membered boronate ester) is appended at the 2-position. The dioxaborolane ring features four methyl groups at the 4- and 5-positions, enhancing steric bulk and stability .
Key Structural Features:
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Benzyloxy Groups: Provide electron-donating effects and participate in π-π stacking interactions.
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Tetramethyl-dioxaborolane: Stabilizes the boron center and facilitates handling under ambient conditions.
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Planar Boron Geometry: The sp²-hybridized boron atom enables reactivity in cross-coupling reactions.
Spectroscopic Data
While direct spectral data for this compound is scarce, analogous boronic esters exhibit characteristic signals in NMR and IR spectra:
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¹H NMR: Aromatic protons (δ 6.5–7.5 ppm), benzyloxy methylene (–OCH₂–; δ 4.8–5.2 ppm), and tetramethyl groups (δ 1.2–1.4 ppm) .
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¹¹B NMR: A singlet near δ 30 ppm, typical for tricoordinate boron .
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IR: B–O stretches (1,350–1,400 cm⁻¹) and aromatic C–H bends (700–900 cm⁻¹) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
Step 1: Protection of Phenolic Hydroxyl Groups
3,4-Dihydroxybenzaldehyde is reacted with benzyl bromide in the presence of a base (e.g., K₂CO₃) to yield 3,4-bis(benzyloxy)benzaldehyde.
Step 2: Boronic Ester Formation
The aldehyde is converted to the corresponding boronic ester via Miyaura borylation. For example, treatment with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert atmosphere generates the target compound .
Representative Reaction:
Step 3: Purification
Chromatographic purification (e.g., silica gel column) isolates the product in yields ranging from 50% to 70% .
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency and safety. Key parameters include:
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Temperature: 80–100°C for Miyaura borylation.
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Catalyst Loading: 1–5 mol% palladium.
Chemical Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The compound’s primary application is in Suzuki-Miyaura reactions, where it couples with aryl halides to form biaryl structures. For example, reaction with 4-bromotoluene under basic conditions (K₂CO₃) and palladium catalysis produces 3,4-bis(benzyloxy)-2-methylbiphenyl .
Mechanistic Overview:
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Oxidative Addition: Pd⁰ inserts into the C–X bond of the aryl halide.
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Transmetallation: Boronate transfers the aryl group to palladium.
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Reductive Elimination: Biaryl product forms, regenerating Pd⁰.
Hydroboration Reactions
The boron center can undergo hydroboration with alkenes, yielding secondary alcohols after oxidation. For instance, reaction with styrene generates 1-phenylethanol derivatives .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes nitration or sulfonation, though the benzyloxy groups may direct electrophiles to specific positions.
Physicochemical Properties
Thermal Stability
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Melting Point: ~120–125°C (decomposition observed above 150°C) .
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Solubility: Soluble in THF, dichloromethane, and ethyl acetate; insoluble in water .
| Property | Value | Source |
|---|---|---|
| GHS Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed) | |
| H315 (Causes skin irritation) | ||
| Precautionary Measures | P501 (Dispose of contents/container safely) |
Applications in Pharmaceutical Research
Drug Intermediate Synthesis
The compound serves as a key intermediate in synthesizing kinase inhibitors and anticancer agents. For example, it is used in the production of dasatinib analogs targeting Bcr-Abl tyrosine kinase .
Radiolabeling Probes
Boron-containing compounds are explored in neutron capture therapy (NCT). The benzyloxy groups enhance blood-brain barrier permeability, making this derivative a candidate for glioblastoma treatment .
Challenges and Future Directions
Stability Improvements
Despite its utility, the compound is sensitive to protic solvents. Research focuses on developing water-stable analogues via fluorinated dioxaborolane rings.
Green Chemistry Approaches
Efforts to replace palladium catalysts with iron or nickel systems are underway to reduce costs and environmental impact .
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